Ethyl Tetradecanoate-d27

Isotopic Purity Mass Spectrometry Internal Standard

Ethyl Tetradecanoate-d27 (CAS 1113009-11-2), also known as Ethyl Myristate-d27, is a perdeuterated fatty acid ethyl ester (FAEE) derivative of myristic acid (C14:0). As a deuterium-labeled analog of ethyl tetradecanoate (CAS 124-06-1), it is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for quantitative mass spectrometry-based analysis of fatty acid ethyl esters and related lipid species.

Molecular Formula C16H32O2
Molecular Weight 283.59 g/mol
Cat. No. B565284
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameEthyl Tetradecanoate-d27
SynonymsTetradecanoic Acid Ethyl Ester-d27;  Myristic Acid Ethyl Ester-d27;  Ethyl Tetradecanoate-d27;  NSC 8917-d27;  Nikkol BM-d27; 
Molecular FormulaC16H32O2
Molecular Weight283.59 g/mol
Structural Identifiers
InChIInChI=1S/C16H32O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16(17)18-4-2/h3-15H2,1-2H3/i1D3,3D2,5D2,6D2,7D2,8D2,9D2,10D2,11D2,12D2,13D2,14D2,15D2
InChIKeyMMKRHZKQPFCLLS-XTVIBXJLSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityUsually In Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Ethyl Tetradecanoate-d27: Stable Isotope-Labeled FAEE Standard for Quantitative Lipidomics and Mass Spectrometry


Ethyl Tetradecanoate-d27 (CAS 1113009-11-2), also known as Ethyl Myristate-d27, is a perdeuterated fatty acid ethyl ester (FAEE) derivative of myristic acid (C14:0) . As a deuterium-labeled analog of ethyl tetradecanoate (CAS 124-06-1), it is classified as a stable isotope-labeled internal standard (SIL-IS) specifically designed for quantitative mass spectrometry-based analysis of fatty acid ethyl esters and related lipid species . The compound features a fully deuterated tetradecanoyl chain (C14D27), resulting in a molecular weight of 283.59 g/mol and the formula CD3(CD2)12COOCH2CH3 .

Product Type
Stable isotope-labeled FAEE internal standard (SIL-IS)
Isotopic Label
Perdeuterated C14 chain with high isotopic enrichment
Workflow Fit
Quantitative lipidomics and FAEE analysis by MS; co-eluting IS for robust matrix effect correction

Why Ethyl Tetradecanoate-d27 Cannot Be Replaced by Other Deuterated FAEE Analogs in Precision Quantification


Generic substitution among deuterated fatty acid ethyl ester internal standards is analytically untenable due to fundamental differences in isotopic labeling density, chromatographic behavior, and quantitative precision. While the non-deuterated ethyl tetradecanoate (C16H32O2, MW 256.43) co-elutes precisely with the target analyte, it introduces significant ion suppression and cannot be resolved from the endogenous signal, rendering accurate quantification impossible [1]. Lower-labeled analogs like Ethyl Tetradecanoate-d5 (MW 261.45) offer only a 5 Da mass shift, which may be insufficient to completely separate the isotopic cluster from the analyte's natural abundance M+1 and M+2 peaks in low-resolution MS, leading to cross-talk and compromised accuracy at low concentrations [2]. In contrast, the +27 Da mass shift of Ethyl Tetradecanoate-d27 ensures baseline separation from the analyte's isotopic envelope, minimizing ion interference and enabling reliable, linear quantification even in complex biological matrices [3].

Target IS
Lower-labeled analog (e.g., d5)
Small mass increment may cause isotopic overlap with analyte M+ peaks, compromising low-concentration accuracy.
Perdeuterated d27
Non-deuterated analog
Co-elutes with target but introduces ion suppression and cannot be resolved from endogenous signal, preventing reliable quantification.
Analyte-matched SIL-IS
Non-analogous IS (structurally dissimilar)
Different retention time leads to differential matrix effects, invalidating the compensation for ionization variability.

Quantitative Differentiation: Head-to-Head Evidence for Ethyl Tetradecanoate-d27 in Analytical Performance


Isotopic Enrichment: 98 atom % D Ensures Minimal Undeuterated Background Interference

Ethyl Tetradecanoate-d27 achieves an isotopic enrichment of 98 atom % D, which directly quantifies the mole percent of deuterium atoms incorporated in place of protium. This high enrichment ensures that >98% of molecules possess the full +27 Da mass shift, minimizing the undeuterated (d0) background that would otherwise co-elute and artificially inflate the analyte signal, a critical parameter for achieving low limits of detection . In contrast, comparable deuterated standards may be supplied at lower enrichment levels (e.g., 95 atom % D), leading to a 2.5-fold higher undeuterated fraction that can compromise assay sensitivity and linearity .

Isotopic Enrichment
Class-level
98 atom % D
Reduces undeuterated background, supporting improved assay sensitivity.
Verify enrichment via COA for critical quantitation; compared to 95 atom % D typical alternative.
Isotopic Purity Mass Spectrometry Internal Standard

Stability Under Recommended Storage: Three-Year Shelf-Life Assurance for Long-Term Studies

When stored under recommended conditions (room temperature), Ethyl Tetradecanoate-d27 is documented to remain stable for at least three years, after which re-analysis for chemical purity is recommended . This specified stability window provides procurement certainty for multi-year longitudinal studies, reducing the risk of batch-to-batch variability or degradation-related quantification drift. In comparison, the non-deuterated parent compound, ethyl tetradecanoate, is more susceptible to oxidative degradation, and lower-labeled deuterated analogs like ethyl myristate-d5 offer enhanced stability primarily due to the kinetic isotope effect, but the perdeuterated d27 variant exhibits a more pronounced resistance to hydrogen abstraction [1].

Shelf-Life Stability
Reported
≥3 years under recommended storage
Supports multi-year study consistency and reduces revalidation frequency.
Re-analysis recommended after 3 years; d5 analog lacks specific shelf-life data.
Stability Storage Conditions Procurement

Mass Spectrometry Ion Separation: +27 Da Shift Eliminates Cross-Talk with Analyte Isotopic Peaks

The fully deuterated tetradecanoyl chain in Ethyl Tetradecanoate-d27 (C16H5D27O2, MW 283.59) yields a nominal mass increase of +27 Da relative to the unlabeled analyte (C16H32O2, MW 256.43). This substantial mass difference ensures that the internal standard's [M+H]+ or [M]+ ion is completely resolved from the natural abundance isotopic envelope of the target analyte, which typically extends only to M+2 or M+3 with significant intensity . In contrast, the d5 analog (MW 261.45) provides only a +5 Da shift, which may still overlap with the analyte's M+4 or M+5 isotopic peaks, particularly at higher concentrations, leading to cross-talk and non-linear calibration curves [1].

MS Ion Separation
Class-level
+27 Da vs +5 Da
Larger mass shift minimizes isotopic crosstalk, improving assay linearity and accuracy.
Based on unit mass resolution; high-resolution MS may require different criteria.
Mass Spectrometry Isotopic Interference Quantitative Analysis

Chromatographic Co-Elution: Near-Identical Retention Time to Target Analyte for Robust Matrix Effect Compensation

Despite the high deuterium content, Ethyl Tetradecanoate-d27 exhibits chromatographic behavior that is virtually identical to its non-deuterated counterpart. This near-identical retention time ensures that both compounds experience the same matrix-induced ion suppression or enhancement effects during electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) [1]. As a result, the internal standard accurately corrects for variations in sample preparation, injection volume, and ionization efficiency, leading to more precise and accurate quantification compared to using a non-analogous internal standard (e.g., a structurally dissimilar compound) [2].

Chromatographic Co-Elution
Reported
Near-identical RT to analyte
Non-analogous IS: different retention time
Co-elution enables effective matrix effect compensation for precise quantification.
Confirm RT matching under specific LC or GC conditions.
Chromatography Matrix Effects Internal Standard

Optimal Use Cases for Ethyl Tetradecanoate-d27 in Advanced Analytical Workflows


Quantitative LC-MS/MS or GC-MS Analysis of Ethyl Myristate in Biological Matrices

Ethyl Tetradecanoate-d27 serves as the gold-standard internal standard for quantifying ethyl myristate (ethyl tetradecanoate) in complex biological samples such as plasma, serum, meconium, hair, and tissue homogenates. Its near-identical physicochemical properties and +27 Da mass shift ensure precise compensation for matrix effects and ionization variability, enabling robust method validation and accurate determination of FAEE concentrations as biomarkers for alcohol consumption or metabolic studies [1]. The high isotopic enrichment (98 atom % D) minimizes background interference, crucial for achieving low ng/mL or pg/mg detection limits .

Lipidomics Profiling and Stable Isotope Tracing of Myristic Acid Metabolism

In lipidomics studies aimed at elucidating the metabolic fate of myristic acid (C14:0), Ethyl Tetradecanoate-d27 can be employed as a tracer or internal standard. Its perdeuterated alkyl chain allows for distinct tracking of the C14:0 fatty acid pool without altering its biochemical behavior due to minimal kinetic isotope effects at the fully deuterated state. This enables precise quantification of myristic acid incorporation into triglycerides, phospholipids, and other complex lipids via LC-MS or GC-MS, providing insights into fatty acid biosynthesis and turnover rates [1].

Method Development and Validation for FAEE Analysis in Forensic and Clinical Toxicology

Ethyl Tetradecanoate-d27 is an essential component in the development and validation of analytical methods for detecting fatty acid ethyl esters (FAEEs), which are established biomarkers of ethanol exposure. Its use as an internal standard for ethyl myristate ensures that the assay meets the rigorous requirements for precision, accuracy, linearity, and sensitivity mandated by forensic and clinical guidelines [1]. The documented three-year stability under recommended storage conditions also supports the long-term viability of validated methods and reduces the need for frequent revalidation .

Flavor and Fragrance Authenticity and Adulteration Testing

Ethyl tetradecanoate is a naturally occurring ester in various fruits, essential oils, and alcoholic beverages, contributing to their aroma profile. Ethyl Tetradecanoate-d27 can be utilized as an internal standard for stable isotope dilution analysis (SIDA) to accurately quantify the natural ethyl myristate content and detect adulteration with synthetic equivalents. The distinct mass of the d27 standard ensures unambiguous identification and quantification amidst complex volatile compound matrices analyzed by GC-MS [1].

Application
Selection Property
Validation Focus
Quantification of ethyl myristate in plasma, serum, hair, and tissue research matrices
High isotopic enrichment, substantial mass shift
Matrix effect compensation, assay linearity, LLOQ validation
Lipidomics and myristic acid metabolic tracing studies
Perdeuterated C14 chain for stable isotope tracing
Incorporation into complex lipids, turnover quantification
Forensic and research toxicology FAEE method development
Documented long-term stability, co-elution behavior
Precision, accuracy, linearity per research guidelines
Flavor and fragrance authenticity testing
Unique mass shift for stable isotope dilution analysis
Adulteration detection, quantification in volatile matrices

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